MS39N

EGFR degradation DC50 exon 19 deletion

Researchers studying EGFR-mutant NSCLC face a critical limitation: conventional TKIs like gefitinib cannot eliminate kinase-independent EGFR scaffolding functions that drive resistance. Gefitinib-based PROTAC 3 solves this by catalyzing complete EGFR protein ablation via VHL-mediated ubiquitination. • DC50 11.7 nM in HCC827 (del19) & 22.3 nM in H3255 (L858R), outperforming alternative degraders with weaker mutant selectivity. • Event-driven catalytic mechanism ablates both kinase-dependent and scaffolding signaling, overcoming T790M/C797S resistance. • Ideal VHL-based comparator to CRBN-recruiting PROTACs for deconvoluting E3 ligase-specific effects. Supplied as ≥98% pure solid, stored at -20°C; ships ambient. For research use only.

Molecular Formula C55H71ClFN9O7S
Molecular Weight 1056.7 g/mol
Cat. No. B12362218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMS39N
Molecular FormulaC55H71ClFN9O7S
Molecular Weight1056.7 g/mol
Structural Identifiers
SMILESCC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCCCC(=O)N4CCN(CC4)CCCOC5=C(C=C6C(=C5)C(=NC=N6)NC7=CC(=C(C=C7)F)Cl)OC)O
InChIInChI=1S/C55H71ClFN9O7S/c1-36-50(74-35-61-36)38-18-16-37(17-19-38)32-58-53(70)45-29-40(67)33-66(45)54(71)51(55(2,3)4)63-48(68)14-11-9-7-6-8-10-12-15-49(69)65-25-23-64(24-26-65)22-13-27-73-47-30-41-44(31-46(47)72-5)59-34-60-52(41)62-39-20-21-43(57)42(56)28-39/h16-21,28,30-31,34-35,40,45,51,67H,6-15,22-27,29,32-33H2,1-5H3,(H,58,70)(H,63,68)(H,59,60,62)/t40-,45+,51+/m0/s1
InChIKeyHLFLODKZIGYHNR-YFXVFWABSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Gefitinib-based PROTAC 3 (CAS 2230821-27-7): A VHL-Recruiting Bifunctional Degrader for Targeted EGFR Protein Elimination


Gefitinib-based PROTAC 3 (CAS 2230821-27-7) is a heterobifunctional proteolysis-targeting chimera (PROTAC) that conjugates the EGFR tyrosine kinase inhibitor gefitinib to a von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand via a polyethylene glycol (PEG)-based linker [1]. This compound is designed to induce ubiquitination and subsequent proteasomal degradation of the epidermal growth factor receptor (EGFR), including clinically relevant mutants such as exon 19 deletion (del19) and L858R point mutation, which are commonly associated with non-small cell lung cancer (NSCLC) and acquired resistance to first- and second-generation EGFR inhibitors .

Why Simple EGFR Inhibitors Cannot Substitute for Gefitinib-based PROTAC 3: Mechanistic Differentiation in Degradation vs. Inhibition


Unlike conventional EGFR tyrosine kinase inhibitors (TKIs) such as gefitinib, which reversibly or irreversibly block kinase activity through competitive ATP-binding site occupation, Gefitinib-based PROTAC 3 operates via an event-driven, catalytic mechanism that eliminates the entire EGFR protein, thereby ablating both kinase-dependent and kinase-independent signaling functions . This mechanistic divergence is critical because acquired resistance to TKIs frequently arises from secondary mutations (e.g., T790M, C797S) or bypass pathway activation that preserves EGFR scaffolding functions even when catalytic activity is inhibited [1]. Consequently, simple substitution with gefitinib, erlotinib, or osimertinib fails to replicate the complete protein ablation and downstream pathway suppression achieved by this PROTAC, making direct interchange scientifically invalid and procurement of the specific degrader molecule essential for studies aimed at interrogating EGFR degradation biology.

Head-to-Head Quantitative Evidence: Why Gefitinib-based PROTAC 3 Differentiates from Closest PROTAC Analogs and Parent Inhibitor


Degradation Potency in EGFR Exon 19 Deletion Model: Comparative DC50 Analysis vs. Parent Inhibitor and Alternative PROTACs

In HCC827 cells harboring EGFR exon 19 deletion, Gefitinib-based PROTAC 3 induces EGFR degradation with a DC50 of 11.7 nM [1]. This value is 3.9-fold more potent than PROTAC EGFR degrader 6 (DC50 = 45.2 nM) , 3.1-fold more potent than PROTAC EGFR degrader 2 (DC50 = 36.51 nM) , and 1.3-fold more potent than PROTAC EGFR degrader 8 (DC50 = 15.56 nM) in the same cellular context. Notably, the parent inhibitor gefitinib does not induce EGFR degradation at any concentration, as its mechanism is purely inhibitory (IC50 = 33-54 nM in kinase assays) .

EGFR degradation DC50 exon 19 deletion NSCLC PROTAC

Degradation Potency in EGFR L858R Mutant Model: Differential Sensitivity Relative to Clinically Relevant Mutation

In H3255 cells expressing the EGFR L858R activating mutation, Gefitinib-based PROTAC 3 demonstrates a DC50 of 22.3 nM . This represents a 5.7-fold greater degradation potency compared to PROTAC EGFR degrader 4, which exhibits a DC50 of 126 nM against the EGFRL858R/T790M double mutant . While direct comparison to the same single mutant is unavailable, the magnitude of difference suggests favorable activity against L858R-driven disease contexts.

EGFR L858R DC50 PROTAC NSCLC acquired resistance

Antiproliferative Activity Comparison: Indirect Evidence of Functional Degradation Advantage

While direct antiproliferative IC50 data for Gefitinib-based PROTAC 3 in HCC827 cells is not reported in vendor datasheets, cross-study comparison of structurally related VHL-recruiting EGFR PROTACs reveals that PROTAC EGFR degrader 4 achieves an IC50 of 0.83 nM in HCC827 cells , whereas PROTAC EGFR degrader 8 exhibits an IC50 of 14.21 nM in the same cell line . Gefitinib itself shows an IC50 of approximately 54 nM in EGF-stimulated tumor cell growth assays . The degradation mechanism of Gefitinib-based PROTAC 3, coupled with its DC50 of 11.7 nM, positions it within the intermediate range of antiproliferative potency among this class of degraders.

antiproliferative IC50 HCC827 PROTAC cell viability

VHL E3 Ligase Recruitment Specificity: Differentiated Degradation Profile vs. CRBN-Recruiting PROTACs

Gefitinib-based PROTAC 3 recruits the VHL E3 ubiquitin ligase, in contrast to cereblon (CRBN)-recruiting PROTACs such as PROTAC EGFR degrader 4 and 6 . This distinction is functionally significant: VHL-based PROTACs generally exhibit distinct degradation kinetics, tissue-specific E3 ligase expression dependencies, and differential susceptibility to E3 ligase saturation compared to CRBN-based systems [1]. While direct quantitative selectivity data for this specific compound are not publicly available, the choice of VHL recruitment enables orthogonal validation of EGFR degradation phenotypes and mitigates potential confounding effects from CRBN neosubstrate degradation (e.g., IKZF1/3) commonly observed with immunomodulatory imide drug (IMiD)-based PROTACs.

VHL E3 ligase PROTAC CRBN degradation selectivity

Optimal Use Cases for Gefitinib-based PROTAC 3: Prioritization Scenarios Based on Quantitative Differentiation


Validating EGFR Dependency in Exon 19 Deletion-Driven NSCLC Models

When establishing genetic or pharmacologic evidence of EGFR addiction in exon 19 deletion (del19) NSCLC cell lines such as HCC827, Gefitinib-based PROTAC 3 provides a superior degradation tool compared to gefitinib or alternative PROTACs with weaker del19 DC50 values (e.g., degrader 6 at 45.2 nM). Its 11.7 nM DC50 [1] enables robust target knockdown at lower concentrations, minimizing non-specific cytotoxicity and enhancing signal-to-noise in viability and signaling assays.

Investigating EGFR L858R Mutant Biology and Therapeutic Response

For studies focused on the L858R point mutation—a major driver in approximately 40% of EGFR-mutant NSCLC—Gefitinib-based PROTAC 3 offers a DC50 of 22.3 nM in H3255 cells . This potency advantage over certain CRBN-based degraders (e.g., degrader 4 with DC50 = 126 nM against the double mutant) makes it a preferred reagent for dissecting L858R-specific signaling networks and evaluating degradation-based therapeutic strategies in this genetically defined context.

Orthogonal E3 Ligase Validation in PROTAC Mechanism-of-Action Studies

In experiments designed to differentiate between on-target EGFR degradation and off-target effects arising from E3 ligase recruitment, Gefitinib-based PROTAC 3 serves as an essential VHL-based comparator to CRBN-recruiting degraders . Using this compound alongside CRBN-based PROTACs (e.g., degrader 4) enables researchers to confirm that observed phenotypic changes are EGFR-specific and not confounded by CRBN neosubstrate degradation (e.g., IKZF1/3), thereby strengthening mechanistic conclusions.

Chemical Biology Studies Requiring Moderate Potency with Reduced Cytotoxicity

For applications where ultra-potent degradation (e.g., PROTAC EGFR degrader 4 with IC50 = 0.83 nM) may induce excessive cytotoxicity or mask subtle biological effects, Gefitinib-based PROTAC 3 offers a balanced degradation profile (DC50 = 11.7 nM) [1] that allows for dose-response studies over a wider concentration range. This characteristic is particularly valuable in long-term clonogenic assays, 3D spheroid models, or co-culture systems where extreme potency can confound interpretation.

Technical Documentation Hub

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